

Application Notes and Protocols for Preparing VU590 Stock Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VU590

Cat. No.: B1229690

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These application notes provide detailed protocols for the preparation of **VU590** stock solutions for various experimental applications. **VU590** is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately selective inhibitor of the Kir7.1 potassium channel. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

A summary of the key quantitative data for **VU590** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	488.53 g/mol	[1]
Formulation	C ₂₄ H ₃₂ N ₄ O ₇	[1]
Appearance	White to off-white solid	[1]
Purity	≥97% (HPLC)	[2]
IC ₅₀ (ROMK/Kir1.1)	290 nM	[1][3]
IC ₅₀ (Kir7.1)	8 μM	[1][3]
Solubility in DMSO	50 mg/mL (102.35 mM)	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM VU590 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **VU590** in Dimethyl Sulfoxide (DMSO). This is a common stock concentration for in vitro experiments.

Materials:

- **VU590** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile pipette tips
- Vortex mixer
- Water bath or heating block (optional)
- Ultrasonic bath (optional)

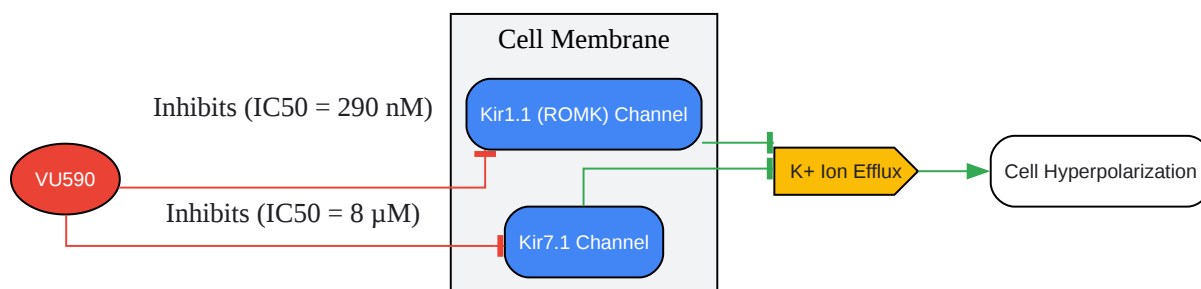
Procedure:

- Equilibrate **VU590** to Room Temperature: Before opening, allow the vial of **VU590** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
- Weighing **VU590**:
 - Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh the desired amount of **VU590** powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.89 mg of **VU590** (Molecular Weight: 488.53 g/mol).
 - Calculation: $(10 \text{ mmol/L}) * (1 \text{ L} / 1000 \text{ mL}) * (1 \text{ mL}) * (488.53 \text{ g/mol}) = 0.0048853 \text{ g} = 4.89 \text{ mg}$
- Adding DMSO:
 - Add the calculated volume of DMSO to the microcentrifuge tube containing the **VU590** powder. For a 10 mM stock solution from 4.89 mg of **VU590**, add 1 mL of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, the following steps can be taken:
 - Warming: Gently warm the solution to 60°C.[1]
 - Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minutes.[1]
 - Note: It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
- Aliquoting and Storage:

- Once the **VU590** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
- Storage Conditions:
 - For long-term storage, store the aliquots at -80°C for up to 6 months.[\[1\]](#)[\[4\]](#)
 - For short-term storage, aliquots can be stored at -20°C for up to 1 month.[\[1\]](#)[\[4\]](#)
 - Crucially, protect the stock solution from light.[\[1\]](#)[\[4\]](#)

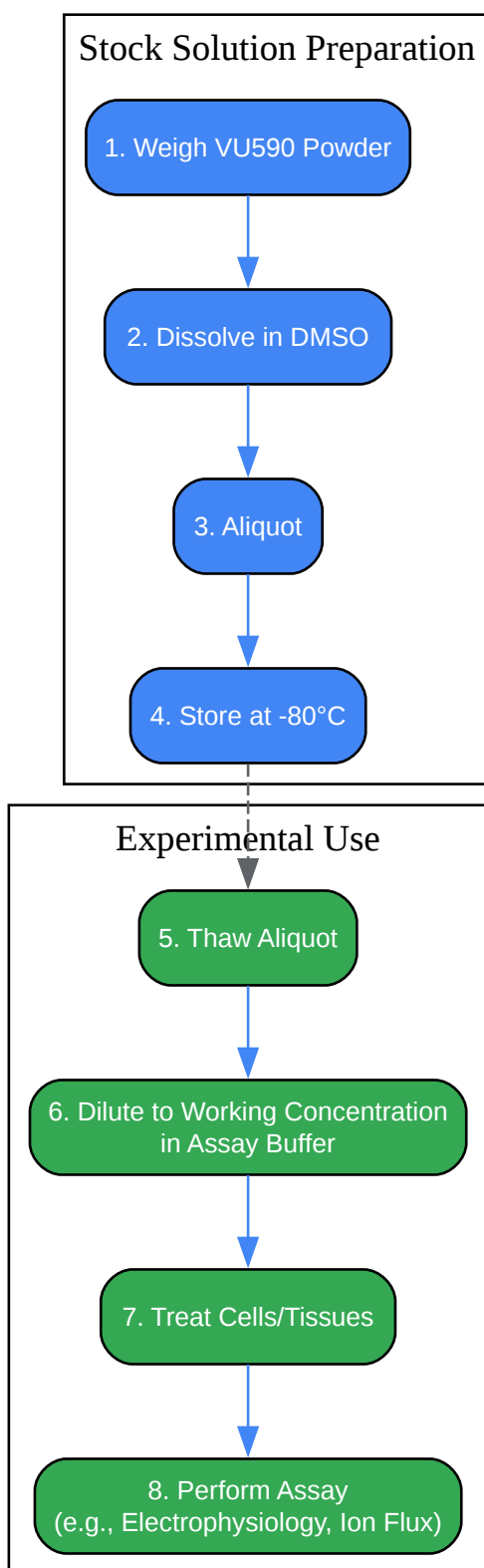
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **VU590** and a typical experimental workflow for its use.



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Caption: Mechanism of action of **VU590** as an inhibitor of Kir1.1 and Kir7.1 potassium channels.



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Caption: General experimental workflow for the preparation and use of **VU590**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
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